molecular formula C26H21N3O2 B3556472 2-PHENYL-6-PIPERIDINO-3H-DIBENZO[DE,H]CINNOLINE-3,7(2H)-DIONE

2-PHENYL-6-PIPERIDINO-3H-DIBENZO[DE,H]CINNOLINE-3,7(2H)-DIONE

Cat. No.: B3556472
M. Wt: 407.5 g/mol
InChI Key: FZSMQPWZPFUDDH-UHFFFAOYSA-N
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Description

2-Phenyl-6-piperidino-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione is a complex organic compound belonging to the class of heterocyclic compounds It features a dibenzo[cinnoline] core structure, which is fused with a piperidine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-6-piperidino-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of a phenanthrene-fused azo-ene-yne compound. This cyclization can be achieved through thermal conditions or in the presence of a carbene-stabilizing transition metal salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable organic reactions that can be optimized for yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis may be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6-piperidino-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of substituted dibenzo[cinnoline] compounds .

Scientific Research Applications

2-Phenyl-6-piperidino-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-6-piperidino-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-6-piperidino-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione is unique due to its specific combination of a dibenzo[cinnoline] core with a piperidine ring and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

15-phenyl-10-piperidin-1-yl-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2/c30-25-19-12-6-5-11-18(19)24-22-20(26(31)29(27-24)17-9-3-1-4-10-17)13-14-21(23(22)25)28-15-7-2-8-16-28/h1,3-6,9-14H,2,7-8,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSMQPWZPFUDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C4=C(C=C2)C(=O)N(N=C4C5=CC=CC=C5C3=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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